Cas no 2097935-47-0 (N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide)

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide is a specialized organic compound featuring a unique structural framework combining furan and fluorophenyl moieties. Its bifuran-ethyl backbone enhances molecular rigidity, while the 4-fluorophenylacetamide group contributes to potential bioactivity, making it a candidate for pharmaceutical and agrochemical research. The compound's distinct architecture may offer advantages in binding affinity or metabolic stability due to the synergistic effects of its heterocyclic and aromatic components. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting applications in medicinal chemistry and material science. Further studies may explore its utility as a scaffold for drug development or functional materials.
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide structure
2097935-47-0 structure
Product Name:N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
CAS No:2097935-47-0
MF:C18H16FNO3
MW:313.322948455811
CID:5355652
Update Time:2025-10-28

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
    • N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
    • Inchi: 1S/C18H16FNO3/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21)
    • InChI Key: FAIHGLRNHZCUAO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(NCC(C1=CC=CO1)C1=CC=CO1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 369
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.4

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Additional information on N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide

Professional Introduction to N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide (CAS No. 2097935-47-0)

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide, identified by the CAS number 2097935-47-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, exhibits potential applications in the development of novel therapeutic agents and has been the subject of extensive research in recent years.

The molecular framework of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide consists of a central amide functional group linked to a bifurcated aliphatic chain derived from furan derivatives. The presence of two furan moieties in the side chain imparts a distinctive electronic and steric environment, which can influence its interactions with biological targets. Specifically, the furan ring system is known for its ability to engage in hydrogen bonding and π-stacking interactions, making it a valuable moiety in the design of molecules with enhanced binding affinity and selectivity.

The substituent at the 4-fluorophenyl position further modulates the pharmacological properties of this compound. Fluoro substitution is a common strategy in drug design due to its ability to improve metabolic stability, lipophilicity, and binding affinity. In this context, the 4-fluorophenyl group in N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide may contribute to the compound's ability to interact effectively with biological receptors, thereby enhancing its potential as a lead compound for drug development.

In recent years, there has been growing interest in exploring the therapeutic potential of compounds featuring furan-based scaffolds. Furan derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide, particularly the bifurcated furan side chain and the fluorinated aromatic ring, make it an attractive candidate for further investigation in these areas.

Synthetic approaches to N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide have been optimized to ensure high yield and purity. The synthesis typically involves multi-step reactions starting from readily available furan-based precursors. Key steps include nucleophilic substitution reactions to introduce the amide functionality and subsequent functional group transformations to achieve the desired molecular architecture. Advances in catalytic methods have also enabled more efficient and sustainable synthetic routes, aligning with the growing emphasis on green chemistry principles.

The pharmacokinetic properties of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide are critical factors that determine its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable solubility and stability under physiological conditions, which are essential for effective drug delivery. Additionally, its metabolic profile has been assessed to evaluate potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

In vitro studies have demonstrated that N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide interacts with various biological targets with high selectivity. These interactions have been investigated using a range of biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography. The results from these studies provide valuable insights into the molecular recognition mechanisms and can guide further optimization efforts.

The potential therapeutic applications of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide are diverse and span multiple disease areas. For instance, its ability to modulate protein-protein interactions makes it a promising candidate for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural features may be exploited to design novel antiviral agents that target viral proteases or other essential viral proteins.

Ongoing research is focused on expanding the chemical space explored by this compound class by introducing additional structural variations. This includes exploring different substitution patterns on the furan rings and incorporating other heterocyclic moieties to enhance biological activity. Computational modeling techniques are also being employed to predict the binding modes of these compounds with target proteins, thereby accelerating the discovery process.

The development of novel pharmaceuticals relies heavily on collaborations between academic researchers and industry partners. N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide, with its unique structural features and promising biological profile, represents an excellent example of how academic research can drive innovation in drug discovery. By leveraging cutting-edge synthetic methods and biophysical techniques, researchers are paving the way for new therapeutic interventions across various disease states.

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